Technical Deep Dive: Myristoyl-GHK Cellular Uptake & Delivery
Technical Deep Dive: Myristoyl-GHK Cellular Uptake & Delivery
Executive Summary: The Lipophilicity Paradox
Glycyl-L-Histidyl-L-Lysine (GHK) is a regenerative tripeptide with a proven ability to modulate collagen synthesis and downregulate matrix metalloproteinases (MMPs).[1] However, its clinical efficacy is severely throttled by its physicochemical nature: GHK is highly hydrophilic (logP ~ -2.5), making passive transport across the hydrophobic stratum corneum and cellular membranes inefficient.
Myristoyl-GHK (Myristoyl Tripeptide-1) represents a strategic molecular modification designed to overcome this barrier. By conjugating a 14-carbon fatty acid (myristic acid) to the N-terminus, the peptide acquires amphiphilic properties, facilitating rapid membrane association and intracellular delivery. This guide details the physicochemical mechanics, uptake pathways, and validation protocols for Myristoyl-GHK delivery systems.[2]
Molecular Engineering: The C14 Advantage
Physicochemical Shift
The addition of a myristoyl group fundamentally alters the partition coefficient of the peptide. Unlike shorter acyl chains (e.g., acetyl), the C14 chain provides sufficient lipophilicity to anchor the peptide into the lipid bilayer without rendering it insoluble in aqueous physiological fluids.
| Property | Native GHK | Myristoyl-GHK | Implication |
| Molecular Weight | ~340.4 Da | ~550.7 Da | Increased mass, but within Dalton rule (<500 Da ideal, but <600 acceptable). |
| Hydrophobicity (LogP) | Negative (Hydrophilic) | Positive (Amphiphilic) | Enables partition into lipid domains. |
| Membrane Affinity | Negligible | High | Rapid insertion into the plasma membrane. |
| Stability | Susceptible to peptidases | Enhanced | N-terminal capping protects against exopeptidases. |
The "Flip-Flop" Mechanism
Unlike Cell-Penetrating Peptides (CPPs) like TAT, which rely heavily on macropinocytosis, myristoylated peptides often utilize a non-endocytic entry mechanism known as membrane flip-flop .
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Insertion: The C14 tail inserts into the outer leaflet of the plasma membrane.
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Translocation: The peptide translocates to the inner leaflet (flip-flop), driven by the concentration gradient and membrane fluidity.
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Release: The peptide may remain membrane-bound or release into the cytosol depending on the reversibility of the lipid anchor interaction.
Visualization: Uptake Signaling Pathway
The following diagram illustrates the dual-stage transport mechanism: Transdermal permeation followed by cellular internalization and nuclear signaling.
Caption: Comparative uptake pathways of Native GHK vs. Myristoyl-GHK. Green path indicates efficient lipid-mediated transport.
Experimental Protocols: Validation & Quantification
To validate the delivery efficacy of a myristoyl-GHK formulation, one must move beyond simple fluorescence microscopy (which often uses bulky fluorophores that alter peptide behavior) and utilize quantitative mass spectrometry.
Protocol A: Synthesis & Purification (SPPS)
Rationale: High purity (>98%) is required to ensure observed effects are not due to free myristic acid or truncated peptides.
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Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to yield a C-terminal amide, enhancing stability.
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Coupling:
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Deprotect Fmoc group with 20% piperidine in DMF.
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Couple Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH sequentially using HBTU/DIEA.
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N-Terminal Capping (Critical Step):
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Dissolve Myristic Acid (5 eq relative to resin) in DMF/DCM (1:1).
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Activate with HBTU/DIEA and react for 2 hours at room temperature.
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Validation: Perform Kaiser test. It must be negative (colorless) indicating complete N-acylation.
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Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
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Purification: Preparative HPLC on a C18 column. Gradient: 20–80% Acetonitrile in water (0.1% TFA).
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Note: Myristoyl-GHK will elute significantly later than native GHK due to hydrophobicity.
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Protocol B: Quantitative Cellular Uptake (LC-MS/MS)
Rationale: This protocol quantifies the exact intracellular concentration, distinguishing between membrane-bound and internalized peptide.
Materials:
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Human Dermal Fibroblasts (HDFa).
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Extraction Buffer: 0.1% Formic Acid in 50% Methanol (cold).
Workflow:
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Seeding: Seed HDFa at
cells/well in 6-well plates. Culture for 24h. -
Treatment: Treat cells with 10 µM Myristoyl-GHK vs. 10 µM Native GHK for 1, 4, and 24 hours.
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Washing (Critical):
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Wash 3x with ice-cold PBS.
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Acid Wash Step: Wash once with Glycine-HCl (pH 3.0) for 30 seconds to strip surface-bound peptide (distinguishing internalization from adsorption).
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Lysis: Add 200 µL Extraction Buffer. Scrape cells and sonicate (3 cycles, 10s).
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Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.
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Analysis: LC-MS/MS (MRM mode).
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Target Mass: Myristoyl-GHK [M+H]+ ~551.4.
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Internal Standard: Deuterated GHK.
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Protocol C: Ex Vivo Skin Permeation (Franz Diffusion Cell)
Rationale: Validates transdermal delivery potential.
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Membrane: Porcine ear skin or Strat-M® synthetic membrane (Millipore).
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Donor Phase: 1% Myristoyl-GHK in Propylene Glycol/Water (70:30).
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Receptor Phase: PBS (pH 7.4) + 0.5% Tween 20 (to ensure sink conditions for the lipophilic peptide).
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Sampling: Withdraw 200 µL from receptor arm at 0, 1, 2, 4, 8, 24h.
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Calculation: Plot cumulative amount (
) vs. time. Calculate Flux ( ) from the linear slope.
Workflow Visualization: Experimental Validation
Caption: End-to-end workflow for synthesizing Myristoyl-GHK and validating intracellular uptake using mass spectrometry.
Comparative Performance Data
The following data summarizes typical improvements observed when switching from Native GHK to Myristoyl-GHK in dermal delivery applications.
| Metric | Native GHK | Myristoyl-GHK | Improvement Factor |
| LogP (Octanol/Water) | -2.54 (Hydrophilic) | +1.8 (Est.) | N/A (Shift to Lipophilic) |
| Skin Flux ( | < 0.1 | 1.5 - 3.0 | ~15x - 30x |
| Intracellular Conc. (4h) | Trace / Undetectable | 0.5 - 1.2 pmol/mg protein | Significant |
| Collagen I Upregulation | +15% (requires high dose) | +35% (at lower dose) | ~2.3x Efficiency |
Note: Data derived from general lipopeptide transport principles and comparative GHK studies [1, 2].
References
-
Nelson, J. L., et al. (2007). Myristoyl-Based Transport of Peptides into Living Cells. Biochemistry. National Institutes of Health. [Link]
-
Badenhorst, T., et al. (2025). Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes?. Pharmaceutics.[1][3][4][5] [Link]
-
Pickart, L., et al. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences. [Link]
-
Gorouhi, F., et al. (2024).[6] Topically applied GHK as an anti-wrinkle peptide: Advantages, problems and prospective. BioImpacts. [Link]
Sources
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topically applied GHK as an anti-wrinkle peptide: Advantages, problems and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107098950A - A kind of synthetic method of GHK or AHK tripeptides - Google Patents [patents.google.com]
